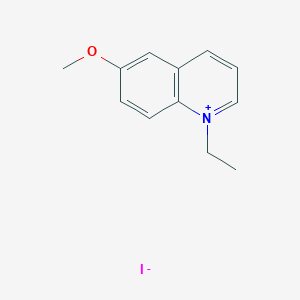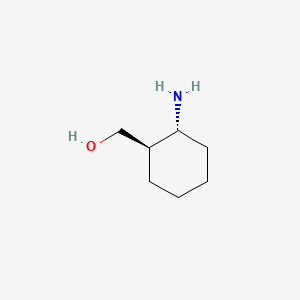
1-(2-Pyrrolidin-1-ylethyl)piperazin
Übersicht
Beschreibung
1-(2-Pyrrolidin-1-ylethyl)piperazine is a useful research compound. Its molecular formula is C10H21N3 and its molecular weight is 183.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Pyrrolidin-1-ylethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Pyrrolidin-1-ylethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrrolidin-1-ylethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Piperazin zählt zu den drei häufigsten Stickstoffheterocyclen in der Arzneimittelforschung . Es ist in einer Vielzahl von pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften weit verbreitet . Darüber hinaus ist es der Schlüsselbestandteil mehrerer Blockbuster-Medikamente wie Imatinib (auch vermarktet als Gleevec) und Sildenafil, das unter dem Namen Viagra verkauft wird .
Arzneimittelforschung
Etwa 80 % der piperazinhaltigen Medikamente enthalten nur Substituenten an den Stickstoffpositionen . Die Stickstoffatomstellen dienen als Wasserstoffbrücken-Donoren/Akzeptoren, wodurch die Wechselwirkungen mit Rezeptoren abgestimmt und die Wasserlöslichkeit und Bioverfügbarkeit erhöht werden .
C–H-Funktionalisierung
Es wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dies eröffnet attraktive neue Wege für die Synthese definierter Substitutionssmuster von Piperazinen und erweitert das wachsende Portfolio im Piperazin-Werkzeugkasten für breite Anwendungen in der medizinisch-chemischen Forschung .
Synthese von Piperazinen
Piperazin ist durch die 1,4-Beziehung der beiden Stickstoffatome charakterisiert, die den sechsgliedrigen Ring bilden . Das Vorhandensein des zusätzlichen Stickstoffs ermöglicht die Anpassung der 3D-Geometrie an der distalen Position des sechsgliedrigen Rings, die mit Morpholin oder Piperidin, den engsten sechsgliedrigen ringförmigen heterozyklischen Analoga von Piperazinen, nicht so leicht zugänglich ist .
Bestimmung von Isocyanaten in der Luft
1-(2-Pyridyl)piperazin kann als Reagenz zur Bestimmung sowohl aliphatischer als auch aromatischer Isocyanate in der Luft durch Umkehrphasen-HPLC eingesetzt werden .
Fluorometrische Bestimmung von luftgetragenen Diisocyanaten
Es kann als Reagenz für die fluorometrische Bestimmung von luftgetragenen Diisocyanaten eingesetzt werden .
α2-Adrenozeptor-Antagonisten
1-(2-Pyridyl)piperazin gehört zu einer Klasse von selektiven α2-Adrenozeptor-Antagonisten . Es zeigt eine sympatholytische Aktivität .
Metabolit von Azaperon
1-(2-Pyridyl)piperazin ist auch ein Metabolit von Azaperon .
Wirkmechanismus
Target of Action
It is known that piperazine compounds, which 1-(2-pyrrolidin-1-ylethyl)piperazine is a derivative of, generally target the γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission across the central nervous system.
Mode of Action
Piperazine compounds, including 1-(2-pyrrolidin-1-ylethyl)piperazine, are thought to exert their effects by acting as agonists at the gaba receptors . This action results in the hyperpolarization of nerve endings, leading to the paralysis of parasites in the case of anthelmintic piperazines .
Biochemical Pathways
The activation of gaba receptors by piperazine compounds can influence several downstream effects, including the modulation of neurotransmitter release, the alteration of neuronal excitability, and the induction of various cellular responses .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The activation of gaba receptors by piperazine compounds can lead to various cellular responses, including changes in cell excitability and neurotransmitter release .
Biochemische Analyse
Biochemical Properties
1-(2-Pyrrolidin-1-ylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release . The nature of these interactions includes binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.
Molecular Mechanism
At the molecular level, 1-(2-Pyrrolidin-1-ylethyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain receptors, such as the α2-adrenergic receptors, and can either inhibit or activate these receptors . This binding interaction leads to downstream effects, including changes in gene expression and enzyme activity. The compound may also inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as mood stabilization and cognitive enhancement . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Eigenschaften
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZIFKPLFIPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371944 | |
| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22763-69-5 | |
| Record name | 1-[2-(1-Pyrrolidinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22763-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)





